6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H16ClNO and a molecular weight of 309.79 . This compound is primarily used in proteomics research and is known for its unique structural properties that make it valuable in various scientific applications .
Preparation Methods
The synthesis of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methylphenyl)quinoline-4-carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride . The reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can also be involved in coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride for acyl chloride formation, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various biological targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
6-Ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carbonyl chloride: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acyl chloride group, which provides versatility in chemical reactions and applications.
Properties
IUPAC Name |
6-ethyl-2-(2-methylphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-3-13-8-9-17-15(10-13)16(19(20)22)11-18(21-17)14-7-5-4-6-12(14)2/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFMOLLOQPYLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.